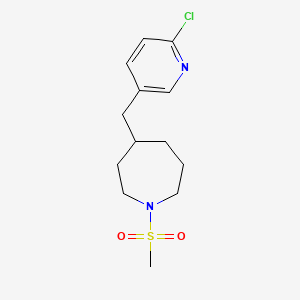

![molecular formula C16H11N B1401405 2H-二苯并[e,g]异吲哚 CAS No. 235-93-8](/img/structure/B1401405.png)

2H-二苯并[e,g]异吲哚

描述

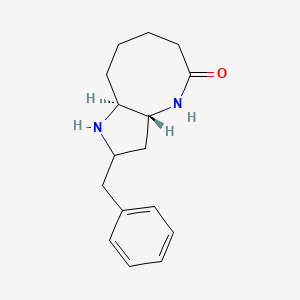

2H-Dibenzo[e,g]isoindole, also known by its IUPAC name 2H-phenanthro[9,10-c]pyrrole, is a chemical compound with the molecular formula C16H11N . It has an average mass of 217.265 Da and a monoisotopic mass of 217.089142 Da .

Synthesis Analysis

1,3-Disubstituted N-aryl-2H-isoindoles have been synthesized by a novel cascade reaction of divinyl ethers with substituted anilines in HFIP . This cascade reaction consists of a ring-opening step through an addition-elimination mechanism and the following 5-exo-tet type ring-closing step via the intramolecular nucleophilic substitution reaction . The resulting 2H-isoindoles have been derivatized to high-order nitrogen-containing polycycles including less accessible non-symmetrical benzo[a]ullazines .Molecular Structure Analysis

The molecular structure of 2H-Dibenzo[e,g]isoindole is characterized by a complex aromatic system. The canonical SMILES representation of the molecule is C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 . This representation highlights the interconnected aromatic rings and the presence of a nitrogen atom within the structure .Chemical Reactions Analysis

The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor, and anticancer activity . Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Dibenzo[e,g]isoindole include a molecular weight of 217.26 g/mol, an XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 0, and a rotatable bond count of 0 . The exact mass is 217.089149355 g/mol, and the topological polar surface area is 15.8 Ų .科学研究应用

合成与化学性质

- 二苯并[e,g]异吲哚-1-酮的灵活合成:二苯并[e,g]异吲哚-1-酮已被合成,作为吲哚并咔唑的简化类似物,具有显著的生物活性。该合成涉及四氨酸磺酸盐和交叉偶联反应,然后进行 Scholl 型氧化环化 (van Loon 等人,2014 年)。

- 光致的分子内环化:一种无氧化剂的方法使用光致的分子内环化合成多环稠合的异吲哚酮衍生物,包括二苯并[e,g]异吲哚-1-酮 (Kang 等人,2021 年)。

- 对异吲哚的一电子还原:一种通过二苯并[1,4]二氮杂环的一电子还原合成异吲哚的新方法证明了二苯并[e,g]异吲哚衍生物的多功能性 (Bovenkerk 和 Esser,2015 年)。

光物理和生物学研究

- 光物理性质:N-甲基-二苯并[e,g]异吲哚及其衍生物已被合成并分析其光物理性质,突出了其结构和发射性质之间的相关性 (Rettig 和 Wirz,1976 年)。

- 糖原合酶激酶-3 (GSK-3) 抑制剂:苯并[e]异吲哚-1,3-二酮衍生物(类似于二苯并[e,g]异吲哚)已显示出对 GSK-3β(参与多种细胞过程的蛋白激酶)的抑制活性,在治疗研究中具有潜在意义 (Zou 等人,2010 年)。

分析和材料科学应用

- 激光诱导荧光检测:异吲哚衍生物用于毛细管电泳中氨基糖的超灵敏检测,突出了它们在分析化学中的作用 (Liu 等人,1991 年)。

- 荧光材料合成:含有异吲哚的聚合物(与二苯并[e,g]异吲哚结构相关)已被开发为具有高荧光性的材料,在材料科学中具有潜在应用 (Ding 和 Hay,1999 年)。

安全和危害

作用机制

Target of Action

This compound is a part of the isoindole family, which has been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . .

Mode of Action

Isoindoles, in general, are known to be rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions

属性

IUPAC Name |

2H-phenanthro[9,10-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNNRQRIBNWMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743470 | |

| Record name | 2H-Dibenzo[e,g]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Dibenzo[e,g]isoindole | |

CAS RN |

235-93-8 | |

| Record name | 2H-Dibenzo[e,g]isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)

![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)

![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)

![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)